Dual Orthogonal Functional Groups for Sequential Synthesis
Methyl 5-carbamoylfuran-3-carboxylate possesses two distinct functional groups—a methyl ester at the 3-position and a primary carbamoyl group at the 5-position—that can undergo orthogonal transformations. This contrasts with mono-functional analogs such as methyl furan-3-carboxylate (CAS 13129-23-2), which contains only the ester group and lacks the carbamoyl handle for additional derivatization [1]. The structural features, confirmed by SMILES representation (COC(=O)c1coc(C(N)=O)c1), demonstrate the compound's capacity for sequential reactions where the carbamoyl group can be dehydrated to a nitrile or reduced to an aminomethyl moiety while preserving the ester functionality for subsequent transformations .
| Evidence Dimension | Number of distinct reactive functional groups available for orthogonal derivatization |
|---|---|
| Target Compound Data | 2 distinct functional groups (methyl ester at C3, carbamoyl at C5) |
| Comparator Or Baseline | Methyl furan-3-carboxylate (CAS 13129-23-2): 1 functional group (methyl ester only) |
| Quantified Difference | 2 reactive handles vs 1 reactive handle |
| Conditions | Structural analysis based on SMILES and IUPAC nomenclature |
Why This Matters
In medicinal chemistry campaigns requiring sequential diversification, the presence of two orthogonal functional handles reduces the number of synthetic steps and intermediates required to access diverse compound libraries.
- [1] NIST Chemistry WebBook. 3-Furancarboxylic acid, methyl ester. CAS 13129-23-2. View Source
